molecular formula C20H16Cl3N3O2 B2393131 [5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone CAS No. 477713-35-2

[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone

Cat. No. B2393131
M. Wt: 436.72
InChI Key: IRKIHPNDZGZDBJ-UHFFFAOYSA-N
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Description

“[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone” is a chemical compound that belongs to the class of pyrazoles . It has a complex structure that includes a pyrazole ring, a morpholinyl group, and multiple chlorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a morpholinyl group, which is a six-membered ring with one oxygen atom and one nitrogen atom . It also contains three chlorophenyl groups, which are benzene rings with chlorine atoms attached .


Physical And Chemical Properties Analysis

The compound has a formula of C20H16Cl3N3O2 and an average mass of 436.720 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Antimicrobial and Anticancer Activities

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, demonstrating potent antimicrobial and anticancer activities, with certain compounds exhibiting higher anticancer activity than the reference drug doxorubicin. This suggests a potential application of [5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone derivatives in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition for Parkinson's Disease

Wang et al. (2017) focused on the synthesis of HG-10-102-01 and its potential as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, indicating its role in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Anti-inflammatory and Antibacterial Agents

Ravula et al. (2016) synthesized novel pyrazoline derivatives with significant in vivo anti-inflammatory and in vitro antibacterial activities, suggesting the chemical's utility in developing new anti-inflammatory and antibacterial drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Molecular Docking and Structure Analysis

Sivakumar et al. (2021) conducted a comprehensive experimental and theoretical study on the molecular structure, spectroscopic, and quantum chemical aspects of pyrazole derivatives. Their work includes molecular docking and antimicrobial activity analysis, highlighting the compound's relevance in drug design and pharmaceutical research (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Synthesis and Antiviral Activity

Ali, Shaharyar, and De Clercq (2007) synthesized a series of pyrazoline derivatives, testing them for in vitro anti-viral activity. This suggests potential applications in developing antiviral drugs (Ali, Shaharyar, & De Clercq, 2007).

properties

IUPAC Name

[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-18(20(27)25-7-9-28-10-8-25)24-26(19)15-5-6-16(22)17(23)11-15/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKIHPNDZGZDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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